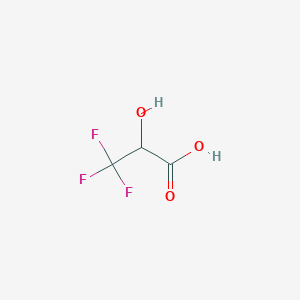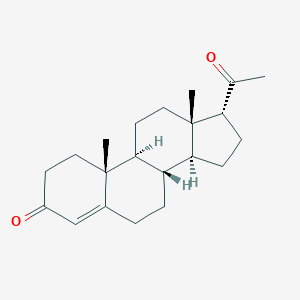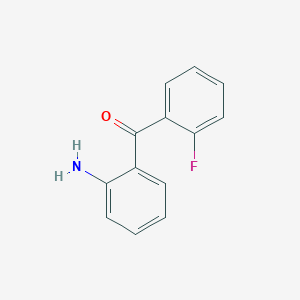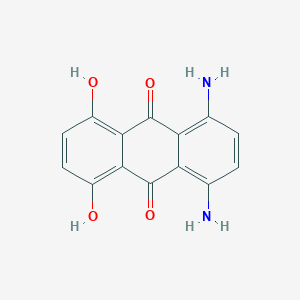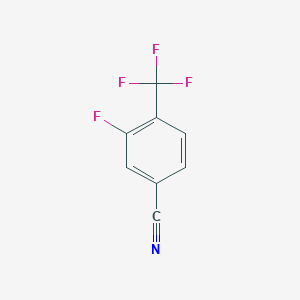
SIRT1-Aktivator 3
Übersicht
Beschreibung
CAY10591 is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
SIRT1-Aktivator 3 wurde aufgrund seiner Rolle im Zellstoffwechsel und der Genomstabilität auf sein Potenzial in der Krebsbehandlung untersucht. Durch die Modulation der SIRT1-Aktivität kann es die Proliferation und das Überleben von Krebszellen beeinflussen . Die Fähigkeit der Verbindung, SIRT1 zu hemmen oder zu aktivieren, kann zur Entwicklung neuartiger Krebstherapien führen, insbesondere bei Krebsarten, bei denen SIRT1 eine Schlüsselrolle beim Tumorwachstum oder der Unterdrückung spielt.
Neurodegenerative Erkrankungen
Die Aktivierung von SIRT1 ist mit Neuroprotektion verbunden, was this compound zu einem Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson macht . Es kann helfen, Neuroinflammation zu reduzieren und das Überleben von Neuronen zu fördern, was möglicherweise das Fortschreiten dieser Erkrankungen verlangsamt.
Stoffwechselstörungen
This compound könnte bei der Behandlung von Stoffwechselstörungen, einschließlich Diabetes und Fettleibigkeit, von Vorteil sein . SIRT1 beeinflusst die Fettspeicherung, die Insulinsensitivität und die Glukosehomöostase, und seine Aktivierung durch diese Verbindung könnte zu neuen Behandlungen für das metabolische Syndrom und verwandte Erkrankungen führen.
Herz-Kreislauf-Gesundheit
Die Forschung deutet darauf hin, dass SIRT1 eine schützende Rolle für die Herz-Kreislauf-Gesundheit spielt. This compound kann zur Vorbeugung von Herz-Kreislauf-Erkrankungen beitragen, indem es die Endothelfunktion verbessert, oxidativen Stress reduziert und Atherosklerose verhindert .
Altern und Langlebigkeit
SIRT1 ist bekannt für seine Auswirkungen auf das Altern und die Lebensdauer. Die Aktivierung von SIRT1 mit Verbindungen wie this compound könnte möglicherweise altersbedingte Prozesse und Krankheiten verzögern und so die gesunde Lebensdauer verlängern .
Autoimmunerkrankungen
Die immunmodulatorischen Wirkungen von SIRT1 deuten darauf hin, dass seine Aktivatoren zur Behandlung von Autoimmunerkrankungen eingesetzt werden können. This compound könnte helfen, chronische Entzündungen und Autoimmunität zu reduzieren, und so einen neuen Ansatz zur Behandlung dieser Erkrankungen bieten .
Wirkmechanismus
Target of Action
The primary target of SIRT1 Activator 3, also known as CAY10591 or 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, is Sirtuin 1 (SIRT1) . SIRT1 is a class III histone deacetylase, whose enzymatic activity is dependent on NAD+ as a cofactor . It modulates numerous activities by controlling gene expression, DNA repair, metabolism, oxidative stress response, mitochondrial function, and biogenesis .
Mode of Action
SIRT1 Activator 3 interacts with SIRT1 and increases its level and activity in a dose- and time-dependent manner . This interaction leads to the deacetylation of key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .
Biochemical Pathways
The activation of SIRT1 by SIRT1 Activator 3 affects several biochemical pathways. It regulates essential metabolic pathways and is implicated in cellular response to caloric restriction and lifespan extension . It also controls inflammation by controlling certain transcription factors, such as NF-κB, phosphatase and tensin homologue (PTEN), PDK1, and AKT, which play a crucial role in developing acute and chronic inflammation .
Pharmacokinetics
For a similar sirt1 activator, srt2104, it was found that the drug reached peak concentrations within 2–4 h and exhibited a half-life of approximately 15–20 h . The mean bioavailability was circa 14% and the mean clearance was circa 400 ml min (-1) . These properties might give us a hint about the ADME properties of SIRT1 Activator 3, but specific studies are needed to confirm this.
Result of Action
The activation of SIRT1 by SIRT1 Activator 3 leads to several molecular and cellular effects. It decreases cell growth and induces cell-cycle repressor p21 levels . It also suppresses TNF-α in a dose-dependent manner . Moreover, it decreases the expression of several invasion/migration promoter genes and induces repressor genes .
Biochemische Analyse
Cellular Effects
SIRT1 Activator 3 suppresses TNF-α in a dose-dependent manner . This indicates that it has significant effects on cellular processes, particularly those involving inflammation and immune response.
Temporal Effects in Laboratory Settings
The effects of SIRT1 Activator 3 over time in laboratory settings are yet to be fully explored. Its ability to suppress TNF-α in a dose-dependent manner suggests that it may have long-term effects on cellular function .
Eigenschaften
IUPAC Name |
2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOFYGGJZCEPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CAY10591 interact with its target, SIRT1, and what are the downstream effects?
A1: CAY10591 is a synthetic small molecule that directly activates SIRT1, a NAD+-dependent deacetylase []. While the precise mechanism remains under investigation, studies suggest CAY10591 might enhance SIRT1 activity by increasing its binding affinity for substrates or by allosteric modulation [, ]. This activation leads to deacetylation of various SIRT1 target proteins, including transcription factors and enzymes, ultimately influencing diverse cellular processes such as cell growth, apoptosis, inflammation, and metabolism [, , , , ].
Q2: What is the role of CAY10591 in influencing cell growth and apoptosis in cancer cells?
A2: Research indicates that CAY10591 can exert anti-cancer effects in certain cancer cell lines. For instance, in multiple myeloma cells, CAY10591 induced significant apoptosis in a dose-dependent manner []. Similarly, in gingival epithelial carcinoma cells, CAY10591 suppressed cell growth and increased the levels of the cell-cycle repressor p21 [, ]. The observed anti-cancer effects are thought to be mediated by SIRT1 activation and subsequent modulation of downstream signaling pathways, such as those involving AKT, mTOR, and Src [, ].
Q3: How does CAY10591 impact inflammatory pathways, particularly in the context of inflammatory bowel disease (IBD)?
A3: Studies suggest a potential role of CAY10591 in modulating inflammatory pathways relevant to IBD. IBD is characterized by defective SIRT1 expression and increased levels of Smad7, an inhibitor of the anti-inflammatory cytokine transforming growth factor-β1 [, ]. Interestingly, activating SIRT1 with CAY10591 in IBD lamina propria mononuclear cells reduced Smad7 acetylation, leading to its degradation and suggesting a potential anti-inflammatory effect [].
Q4: Are there any studies investigating the use of CAY10591 in models of liver injury?
A4: Yes, CAY10591 has shown promising results in preclinical models of liver injury. For instance, in a rat model of acetaminophen-induced hepatotoxicity, both CAY10591 and resveratrol, another SIRT1 activator, attenuated liver damage and enhanced SIRT1 activity []. Similarly, in primary rat hepatocytes exposed to a toxic dose of paracetamol, CAY10591 mitigated the deleterious effects of paracetamol and reversed the decrease in SIRT1 activity []. These findings suggest a potential protective role of CAY10591 in liver injury, possibly mediated by SIRT1 activation.
Q5: What analytical techniques are commonly employed to detect and quantify CAY10591?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is frequently used to detect and quantify CAY10591, particularly in biological matrices like plasma []. This method offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological samples. Researchers have developed and validated LC/MS/MS methods for CAY10591, establishing its suitability for doping control programs and pharmacokinetic studies [].
Q6: What are the known structural characteristics of CAY10591?
A6: CAY10591 (2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) is a small molecule with a molecular weight of 380.48 g/mol []. While detailed spectroscopic data might be proprietary information, fragmentation studies using mass spectrometry have provided insights into its structure and helped identify characteristic product ions for analytical purposes [].
Q7: Has the structure-activity relationship (SAR) of CAY10591 been investigated, and are there any known analogs?
A7: While detailed SAR studies focusing specifically on CAY10591 might be limited in the public domain, researchers have explored the SAR of other SIRT1 activators, like SRT1720, which share structural similarities with CAY10591 []. These studies often involve modifying the core structure of the activator and evaluating the impact of these changes on SIRT1 activation, potency, and selectivity. Such investigations are crucial for developing more potent and specific SIRT1 modulators for therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


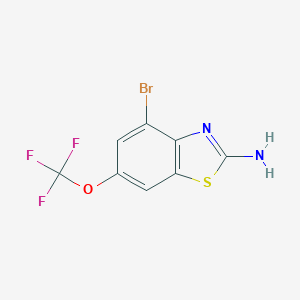
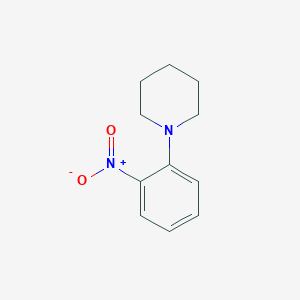
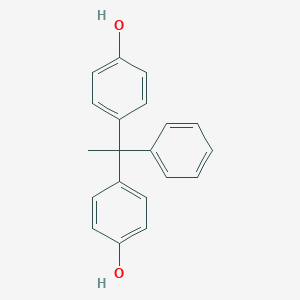

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

